
6-Fluoro-5-nitroquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-5-nitroquinoline-2-carboxylic acid is a fluorinated quinoline derivative. Quinolines are nitrogen-containing heterocyclic compounds that have significant applications in various fields, including medicine, agriculture, and materials science. The incorporation of fluorine and nitro groups into the quinoline structure enhances its biological activity and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-nitroquinoline-2-carboxylic acid typically involves the introduction of fluorine and nitro groups into the quinoline ring. One common method is the electrophilic substitution reaction, where fluorine is introduced into the quinoline ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The nitro group can be introduced through nitration reactions using nitric acid or a mixture of nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-nitroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, sodium dithionite.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Reduction of Nitro Group: 6-Fluoro-5-aminoquinoline-2-carboxylic acid.
Reduction of Carboxylic Acid Group: 6-Fluoro-5-nitroquinoline-2-methanol.
Substitution of Fluorine: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-5-nitroquinoline-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial, antiviral, and anticancer properties. Fluorinated quinolines are known to exhibit broad-spectrum antibacterial activity.
Industry: Utilized in the development of advanced materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 6-Fluoro-5-nitroquinoline-2-carboxylic acid involves its interaction with biological targets such as enzymes and DNA. The fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The nitro group can undergo reduction to form reactive intermediates that can damage bacterial DNA or inhibit enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoroquinoline-2-carboxylic acid
- 6-Fluoroquinoline-2-carboxylic acid
- 8-Fluoroquinoline-2-carboxylic acid
- 5,8-Difluoroquinoline-2-carboxylic acid
Uniqueness
6-Fluoro-5-nitroquinoline-2-carboxylic acid is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical and biological properties.
Biological Activity
6-Fluoro-5-nitroquinoline-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the nitroquinoline class, characterized by its unique molecular structure and electronic properties, which play a significant role in its biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C10H6FNO4. It features:
- A quinoline ring structure.
- A fluoro group at the 6-position.
- A nitro group at the 5-position.
- A carboxylic acid group at the 2-position.
This arrangement of functional groups contributes to its reactivity and biological activity, allowing it to participate in various chemical reactions typical of carboxylic acids and nitro compounds.
Biological Activities
Research indicates that this compound exhibits a broad spectrum of biological activities, including:
- Antimicrobial Activity : Nitroquinoline derivatives have shown effectiveness against various pathogens, including bacteria and fungi. The presence of the nitro group is often associated with enhanced antimicrobial properties .
- Anticancer Properties : Compounds with similar structures have been investigated for their potential to inhibit cancer cell proliferation. Preliminary studies suggest that modifications in the quinoline structure can lead to varying degrees of cytotoxicity against different cancer cell lines .
- Inhibition of Mycobacterium tuberculosis : Recent studies have highlighted the potential of quinoline derivatives, including this compound, as inhibitors of Mycobacterium tuberculosis (Mtb). These compounds target essential bacterial enzymes such as DNA gyrase, which is crucial for bacterial DNA replication .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The fluorine atom enhances binding affinity to these targets, while the nitro group contributes to reactivity. This can lead to inhibition of enzyme activity or disruption of cellular processes critical for pathogen survival or cancer cell growth.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Screening : In vitro assays demonstrated that derivatives of nitroquinolines exhibit significant antimicrobial activity against both replicating and non-replicating Mtb strains. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at low concentrations .
- Cytotoxicity Assays : Cytotoxicity against various cancer cell lines was assessed using standard protocols. Results indicated that structural modifications could enhance or reduce cytotoxic effects, suggesting a structure-activity relationship (SAR) that could guide further drug development .
- Enzyme Inhibition Studies : Interaction studies using docking models revealed that this compound binds effectively to DNA gyrase. This binding is correlated with observed in vitro inhibition, supporting its potential as a lead compound for anti-tuberculosis drug development .
Data Table: Biological Activities Overview
Q & A
Q. Basic: What are the optimal synthetic routes for 6-fluoro-5-nitroquinoline-2-carboxylic acid, and how can purity be maximized?
The synthesis typically involves multi-step reactions starting from quinoline derivatives. Key steps include nitration, fluorination, and carboxylation. Optimization requires:
- Temperature control during nitration (e.g., using HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration).
- Catalyst selection for fluorination (e.g., KF or CsF in DMF to enhance fluorine substitution efficiency) .
- Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane) to achieve >95% purity .
Q. Basic: How can spectroscopic techniques confirm the structure of this compound?
- ¹H/¹³C NMR : Identify aromatic protons (δ 8.5–9.0 ppm for nitro-substituted quinoline) and carboxyl group (δ ~170 ppm in ¹³C).
- FT-IR : Confirm nitro (1530 cm⁻¹, asymmetric stretch) and carboxylic acid (2500–3300 cm⁻¹, O-H stretch; 1680 cm⁻¹, C=O) groups .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns consistent with the nitro and fluorine substituents .
Q. Basic: What are the primary biological targets of this compound, and how are binding assays designed?
This compound interacts with:
- DNA gyrase (in bacteria) and topoisomerases (in eukaryotes), disrupting replication.
- Assay design :
- Fluorescence polarization: Labeled DNA substrate + enzyme ± inhibitor.
- MIC assays: Test antimicrobial activity against Gram-positive/negative strains (e.g., E. coli, S. aureus) .
Q. Advanced: How can contradictory data on the compound’s biological activity be resolved?
Contradictions may arise from:
- Solubility variations : Use DMSO stock solutions standardized to <0.1% v/v in assays to minimize solvent interference .
- Strain-specific resistance : Perform genomic sequencing of resistant mutants to identify target mutations (e.g., gyrA mutations in E. coli) .
- Comparative assays : Benchmark against known inhibitors (e.g., ciprofloxacin) to validate mechanism .
Q. Advanced: What computational methods predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) : Model binding to DNA gyrase (PDB ID 1KZN) using nitro and carboxyl groups as key pharmacophores .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; analyze hydrogen bonding (nitro→Arg121) and hydrophobic (fluoro→Val96) interactions .
Q. Advanced: How does the nitro group influence hydrogen bonding in co-crystal studies?
The nitro group participates in O···H-N hydrogen bonds with co-formers (e.g., 3-chloro-2-nitrobenzoic acid), forming 1D chains. This stabilizes co-crystals and enhances crystallinity, as shown by:
- Single-crystal XRD : Measure bond lengths (e.g., O···N ≈ 2.8 Å) and angles.
- Hirshfeld surface analysis : Quantify contribution of nitro interactions (>15% surface contacts) .
Q. Basic: What are the stability considerations for long-term storage?
- Light sensitivity : Store in amber vials at –20°C to prevent nitro group degradation.
- Moisture control : Use desiccants (silica gel) to avoid carboxylic acid dimerization .
Q. Advanced: How can regioselectivity challenges in functionalizing the quinoline core be addressed?
- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate position 5 before nitration.
- Protecting groups : Temporarily block the carboxyl group (e.g., methyl ester) during fluorination to prevent side reactions .
Q. Basic: What in vitro models are suitable for evaluating anticancer potential?
- Cell viability assays : MTT or resazurin in cancer lines (e.g., HeLa, MCF-7).
- Apoptosis markers : Measure caspase-3/7 activation via fluorogenic substrates .
Q. Advanced: How can structural analogs improve target specificity?
- SAR studies : Modify substituents at positions 5 (nitro→amino) and 6 (fluoro→chloro) to balance potency/selectivity.
- Prodrug design : Esterify the carboxyl group (e.g., ethyl ester) to enhance membrane permeability .
Properties
Molecular Formula |
C10H5FN2O4 |
---|---|
Molecular Weight |
236.16 g/mol |
IUPAC Name |
6-fluoro-5-nitroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H5FN2O4/c11-6-2-4-7-5(9(6)13(16)17)1-3-8(12-7)10(14)15/h1-4H,(H,14,15) |
InChI Key |
CHBYCIFJTOEBIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=C(C=C2)F)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.